S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate
Description
S-[7-Anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate is a structurally complex molecule featuring a heptyl backbone modified with anilino, oxo, and pyrrolidine-derived amide groups, terminated by an ethanethioate moiety. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural motifs align with heterocyclic and amide-containing derivatives reported in related studies .
Properties
Molecular Formula |
C20H27N3O4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate |
InChI |
InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27) |
InChI Key |
QGYPCQAYENIOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate involves multiple steps, including the formation of the anilino group, the pyrrolidine ring, and the thioester linkage. The process typically starts with the preparation of the anilino group through a reaction between aniline and an appropriate acyl chloride. The pyrrolidine ring is then introduced through a cyclization reaction, followed by the formation of the thioester linkage using ethanethiol and a suitable activating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester linkage to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the anilino group and the thioester linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Chemical Characteristics
This compound features a unique structure that includes an anilino group and a pyrrolidine derivative, which may contribute to its biological activity. The presence of a thioate group also suggests potential interactions with biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate. In vitro tests demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, showcasing its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against multidrug-resistant pathogens, including strains of Klebsiella pneumoniae and Acinetobacter baumannii. This suggests its utility in addressing urgent public health challenges posed by antibiotic resistance .
Histone Deacetylase Inhibition
This compound has been identified as a potent inhibitor of histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that may be beneficial in cancer therapy and other diseases characterized by dysregulated gene expression .
Cancer Therapy
The dual action as both an anticancer agent and HDAC inhibitor positions this compound as a promising candidate for combination therapies in oncology. It may enhance the efficacy of existing treatments while potentially reducing side effects associated with conventional chemotherapeutics.
Antiviral Applications
There is emerging evidence suggesting that compounds similar to this compound may possess antiviral properties, particularly against retroviruses like HIV. Further research is necessary to fully elucidate these effects and establish therapeutic protocols .
Study 1: Anticancer Activity in A549 Cells
In a controlled study, researchers treated A549 cells with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at concentrations above 100 µM. The study concluded that the compound's structure plays a crucial role in its anticancer efficacy .
Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial activity of derivatives derived from this compound. The results demonstrated effectiveness against several resistant strains, highlighting the need for further exploration into its application as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Bulky groups like adamantylmethyl (6j) reduce yields (39%) compared to smaller substituents like propynyl (6k: 64%) .
- Thioester vs. Ester : The target compound’s ethanethioate group may enhance nucleophilic reactivity compared to ethyl esters in 6j–6m, though stability could be compromised due to thioester susceptibility to hydrolysis .
Spectroscopic and Crystallographic Insights
Table 2: Spectroscopic Data for Pyrazolo-Pyridine Derivatives
| Compound (6j) | IR (cm⁻¹) | Mass Spec (M⁺) |
|---|---|---|
| 6j | 2910, 2850, 1730 (ester C=O), 1670–1640 | 431 |
| 6k | Not reported | Not reported |
Key Observations :
- The ester carbonyl (C=O) in 6j appears at 1730 cm⁻¹ in IR, while the target’s thioester (C=S) would likely show distinct absorption near 700–600 cm⁻¹, absent in the provided data .
- Crystallographic data for Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveals a puckered pyrimidine ring and hydrogen-bonded chains along the c-axis, suggesting that the target’s heptyl chain could influence packing efficiency and solubility .
Biological Activity
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃S
- IUPAC Name : this compound
This structure indicates the presence of an anilino group, a carbonyl moiety, and a thioate functional group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the anilino and carbonyl components followed by the introduction of the thioate group. Specific synthetic routes have been outlined in patent literature, detailing various methods for creating this compound and its analogs .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its efficacy against various cancer cell lines, including leukemia and solid tumors. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit histone deacetylases (HDACs), leading to alterations in gene expression that favor apoptosis over cell survival . Additionally, its thioate group may enhance its interaction with cellular targets.
Study 1: In Vitro Efficacy
In a study assessing the cytotoxic effects of S-[7-anilino...], researchers found that at concentrations ranging from 1 to 10 µM, the compound significantly reduced cell viability in CCRF-CEM leukemia cells. The IC50 value was determined to be approximately 6.7 µg/mL for one of the tested analogs, indicating moderate potency .
Study 2: Mechanistic Insights
Another investigation focused on the molecular pathways affected by this compound. It was found that treatment with S-[7-anilino...] resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells. This suggests a dual mechanism involving both direct enzyme inhibition and oxidative stress induction .
Comparative Analysis
The following table summarizes key biological activities and mechanisms associated with S-[7-anilino...] compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action | IC50 (µg/mL) |
|---|---|---|---|
| S-[7-anilino...] | Anticancer | HDAC inhibition, ROS induction | 6.7 |
| Compound A | Anticancer | Apoptosis induction | 5.0 |
| Compound B | Cytotoxic | Enzyme inhibition | 10.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
